[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride
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Overview
Description
“[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride” is a chemical compound with the molecular formula C9H11Cl2N3O and a molecular weight of 248.11 g/mol . It is used for pharmaceutical testing .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 248.11 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and density are not available in the resources I found.Scientific Research Applications
Antiviral and Antibacterial Agents
Research into heterocyclic compounds, such as furan and pyrazine derivatives, has revealed their potential in antiviral and antibacterial applications. For example, compounds derived from furan have shown activity against the influenza A virus subtype H1N1, indicating promise as new hits for anti-H1N1 drugs due to their inhibitory capabilities. These findings suggest that modifications of furan and pyrazine scaffolds could lead to potent antiviral agents (Wang et al., 2014).
Anti-inflammatory and Antimicrobial Activity
Novel pyrazoline derivatives, incorporating the furan nucleus, have been synthesized and evaluated for their anti-inflammatory and antimicrobial efficacy. Such compounds have demonstrated significant in vivo anti-inflammatory activity as well as potent antibacterial properties. This highlights the therapeutic potential of furan-based compounds in treating inflammation and bacterial infections (Ravula et al., 2016).
Antitubercular Agents
Furan derivatives have also been identified as promising antitubercular agents. The synthesis of specific chalcones and acetyl pyrazoline derivatives comprising the furan nucleus has been shown to exhibit notable antibacterial, antifungal, and antitubercular activities, suggesting the potential for developing new treatments against tuberculosis (Bhoot et al., 2011).
Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, furan and pyrazine-containing compounds have been utilized to create donor–acceptor host materials for red phosphorescent organic light-emitting diodes (OLEDs). The synthesis of novel materials integrating these heterocycles has resulted in highly efficient OLEDs, demonstrating the importance of such compounds in advancing display technology (Liu et al., 2016).
Antioxidant Agents
Furan derivatives have also been explored for their antioxidant properties. Catalytic synthesis studies have produced novel chalcone derivatives that exhibit potent antioxidant activity, further underscoring the versatility of furan-based compounds in pharmaceutical applications (Prabakaran et al., 2021).
Properties
IUPAC Name |
[3-(furan-2-yl)pyrazin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.2ClH/c10-6-7-9(12-4-3-11-7)8-2-1-5-13-8;;/h1-5H,6,10H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKWFYOXNQDWRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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